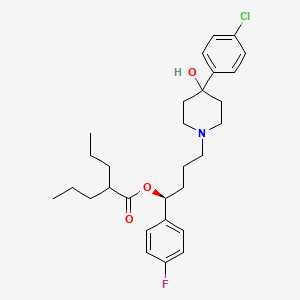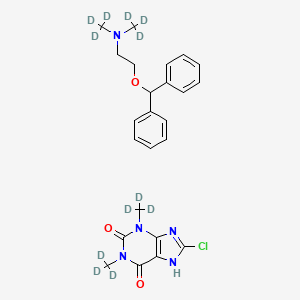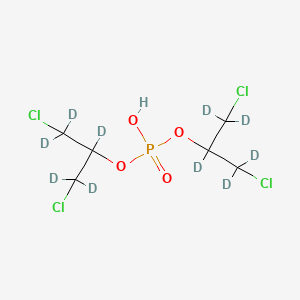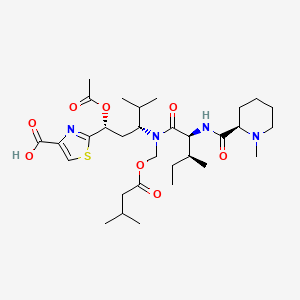
(S)-(-)-Mrjf22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(-)-Mrjf22 is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry makes it a valuable subject of study in organic chemistry, pharmacology, and material science. The compound’s enantiomeric purity and specific optical rotation are critical for its applications in asymmetric synthesis and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Mrjf22 typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. One common method is the use of chiral catalysts or chiral auxiliaries to induce the formation of the (S)-enantiomer. The reaction conditions often include controlled temperature, pH, and solvent systems to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation or enzymatic resolution processes. These methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(-)-Mrjf22 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or alkyl halides.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-(-)-Mrjf22 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound serves as a probe in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of chiral materials and catalysts, enhancing the efficiency and selectivity of industrial processes.
Mécanisme D'action
The mechanism of action of (S)-(-)-Mrjf22 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This selective binding is crucial for its effectiveness in various applications, including drug development and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (S)-(-)-Mrjf22 include other chiral molecules with analogous structures and properties. Examples include ®-(+)-Mrjf22, (S)-(-)-Ibuprofen, and ®-(+)-Ibuprofen.
Highlighting Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the resulting enantiomeric purity. This uniqueness is essential for its role in asymmetric synthesis and its potential therapeutic applications, where the (S)-enantiomer may exhibit different biological activity compared to its ®-counterpart.
Propriétés
Formule moléculaire |
C29H39ClFNO3 |
|---|---|
Poids moléculaire |
504.1 g/mol |
Nom IUPAC |
[(1S)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butyl] 2-propylpentanoate |
InChI |
InChI=1S/C29H39ClFNO3/c1-3-6-23(7-4-2)28(33)35-27(22-9-15-26(31)16-10-22)8-5-19-32-20-17-29(34,18-21-32)24-11-13-25(30)14-12-24/h9-16,23,27,34H,3-8,17-21H2,1-2H3/t27-/m0/s1 |
Clé InChI |
ZMMTZQWVQFDIBG-MHZLTWQESA-N |
SMILES isomérique |
CCCC(CCC)C(=O)O[C@@H](CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
SMILES canonique |
CCCC(CCC)C(=O)OC(CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)




ethanone](/img/structure/B12413527.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)



